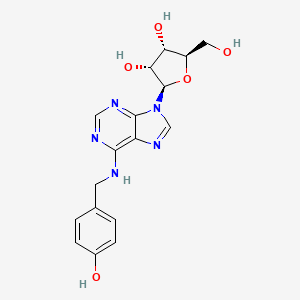

N6-(4-Hydroxybenzyl)-adenosine

Vue d'ensemble

Description

Le Para-topoline riboside est un type de cytokinine aromatique, une classe d'hormones végétales qui favorisent la division cellulaire et la croissance. Il s'agit d'un dérivé de la para-topoline, connue pour ses propriétés neuroprotectrices . Le Para-topoline riboside a été principalement étudié en lien avec ses applications thérapeutiques potentielles, notamment en neuroprotection .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Para-topoline riboside implique généralement la condensation de la para-topoline avec le ribose. Cette réaction est effectuée en conditions alcalines en utilisant le bicarbonate de sodium comme base . Le processus implique la substitution nucléophile du groupe hydroxyle sur le ribose par le groupe amino sur la molécule de para-topoline.

Méthodes de production industrielle : La production industrielle du Para-topoline riboside suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour augmenter le rendement et la pureté. L'utilisation de la chromatographie liquide haute performance (CLHP) est courante pour la purification du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Para-topoline riboside subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en sa forme de base.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupement ribose.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des bases comme l'hydroxyde de sodium.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Para-topoline et autres formes réduites.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le Para-topoline riboside a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier l'activité des cytokinines.

Biologie : Étudié pour son rôle dans la division cellulaire et la croissance des plantes.

Industrie : Utilisé dans les techniques de culture de tissus végétaux et de micropropagation.

5. Mécanisme d'action

Le Para-topoline riboside exerce ses effets par son interaction avec les récepteurs des cytokinines. Il se lie à ces récepteurs, déclenchant une cascade de transduction du signal qui conduit à diverses réponses cellulaires. Chez les plantes, cela inclut la promotion de la division cellulaire et de la croissance. Chez les mammifères, il a été démontré qu'il avait des effets neuroprotecteurs en inhibant l'apoptose et en favorisant la survie cellulaire .

Composés similaires :

Meta-topoline riboside : Une autre cytokinine aromatique avec des propriétés similaires mais différant par la position du groupe hydroxyle.

Ortho-topoline riboside : Similaire au Para-topoline riboside mais avec le groupe hydroxyle en position ortho.

Kinetin riboside : Une cytokinine bien connue avec des activités biologiques similaires

Unicité : Le Para-topoline riboside est unique en raison de ses propriétés neuroprotectrices spécifiques, qui ne sont pas aussi prononcées dans d'autres composés similaires. Sa capacité à inhiber l'apoptose et à promouvoir la survie cellulaire en fait un candidat prometteur pour des applications thérapeutiques en neurologie .

Applications De Recherche Scientifique

Para-topolin riboside has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cytokinin activity.

Biology: Studied for its role in cell division and growth in plants.

Industry: Used in plant tissue culture and micropropagation techniques.

Mécanisme D'action

Para-topolin riboside exerts its effects through its interaction with cytokinin receptors. It binds to these receptors, triggering a signal transduction cascade that leads to various cellular responses. In plants, this includes promoting cell division and growth. In mammals, it has been shown to have neuroprotective effects by inhibiting apoptosis and promoting cell survival .

Comparaison Avec Des Composés Similaires

Meta-topolin riboside: Another aromatic cytokinin with similar properties but differing in the position of the hydroxyl group.

Ortho-topolin riboside: Similar to para-topolin riboside but with the hydroxyl group in the ortho position.

Kinetin riboside: A well-known cytokinin with similar biological activities

Uniqueness: Para-topolin riboside is unique due to its specific neuroprotective properties, which are not as pronounced in other similar compounds. Its ability to inhibit apoptosis and promote cell survival makes it a promising candidate for therapeutic applications in neurology .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIXKXYLBAZND-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440568 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110505-75-4 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)